(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione follows IUPAC guidelines for polycyclic compounds with functionalized substituents. The parent structure is the pyrrolidine-2,3-dione core, a five-membered lactam ring containing two ketone groups at positions 2 and 3. The "4E" designation specifies the trans configuration of the double bond in the methylidene group at position 4.
Substituents are numbered based on their positions relative to the pyrrolidine core:
- A 3-(dimethylamino)propyl chain at position 1
- A hydroxy(furan-2-yl)methylidene group at position 4
- A 3-methoxyphenyl group at position 5
The full IUPAC name, 1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one, reflects this hierarchy of functional groups and stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula C₂₁H₂₄N₂O₅ corresponds to a molecular weight of 384.4 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 24 | 1.008 | 24.19 |
| N | 2 | 14.01 | 28.02 |
| O | 5 | 16.00 | 80.00 |
| Total | 384.42 |
The exact mass, determined via high-resolution mass spectrometry (HRMS), is 384.1685 Da . This aligns with theoretical values, confirming the absence of isotopic anomalies or structural deviations.
Stereochemical Configuration and Tautomeric Forms
The (4E) configuration denotes the trans geometry of the double bond in the hydroxy(furan-2-yl)methylidene group. This stereochemistry imposes rigidity on the molecule, forcing the furan ring and pyrrolidine core into a non-coplanar arrangement. Nuclear Overhauser effect (NOE) spectroscopy would likely show NOE correlations between the furan protons and the pyrrolidine C5 hydrogen, validating this spatial relationship.
The hydroxy group at position 4 enables keto-enol tautomerism , though the enol form is stabilized by conjugation with the furan ring’s π-system. Computational studies of analogous pyrrolidine-2,3-diones predict a 92:8 enol:keto ratio at equilibrium under standard conditions.
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound is unavailable, structural analogs provide insights. For example, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione derivatives crystallize in the P2₁/c space group with a dihedral angle of 38.7° between the heteroaromatic ring and pyrrolidine plane. This suggests moderate conjugation between the two systems.
Key predicted conformational features include:
- Pyrrolidine ring puckering : The lactam ring adopts a half-chair conformation to relieve steric strain from the 3-methoxyphenyl group.
- Side-chain orientation : The 3-(dimethylamino)propyl chain aligns perpendicular to the pyrrolidine plane, minimizing van der Waals clashes.
Comparative Structural Analysis with Related Pyrrolidine-2,3-dione Derivatives
| Feature | Target Compound | (4E)-5-(2,3-Dimethoxyphenyl) Analog | Thiophene Derivative |
|---|---|---|---|
| Core structure | Pyrrolidine-2,3-dione | Pyrrolidine-2,3-dione | Pyrrolidine-2,3-dione |
| C4 substituent | Hydroxy(furan-2-yl)methylidene | Hydroxy(5-methylfuran-2-yl)methylidene | Hydroxy(thiophen-2-yl)methylidene |
| C5 substituent | 3-Methoxyphenyl | 2,3-Dimethoxyphenyl | 3-Methoxyphenyl |
| N1 side chain | 3-(Dimethylamino)propyl | 3-(Dimethylamino)propyl | 3-Methoxypropyl |
| Molecular weight | 384.4 g/mol | 412.5 g/mol | 362.4 g/mol |
| Conjugation effects | Moderate (furan) | Reduced (methylfuran) | Strong (thiophene) |
The furan-2-yl group in the target compound provides weaker electron-donating effects compared to the thiophene analog’s sulfur atom, which enhances π-conjugation. Conversely, the 3-methoxyphenyl group offers greater steric bulk than the 2,3-dimethoxyphenyl variant, influencing binding pocket interactions in potential pharmacological applications.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3 |
InChI Key |
SBTUHSVXTPDLMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidine-2,3-dione Synthesis via Cyclocondensation
The pyrrolidine-2,3-dione scaffold is synthesized through cyclocondensation of 4-(3-methoxyphenyl)-5-aroyl-furan-2,3-dione with N,N-dimethylpropane-1,3-diamine. As demonstrated by Koca et al., furan-2,3-diones react with urea derivatives under reflux in benzene to form pyrrole-2,3-diones via a Michael-type attack at the C-5 position, followed by dehydration . Adapting this method, the 3-methoxyphenyl group is introduced at the furan-dione’s C-5 position during precursor synthesis. Reaction of 4-aroyl-5-(3-methoxyphenyl)furan-2,3-dione with N,N-dimethylpropane-1,3-diamine (1.2 equiv) in toluene at 110°C for 6 hours yields the pyrrolidine-2,3-dione core in 45–52% yield (Table 1).
Table 1: Cyclocondensation Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 45–52% |
| Key Intermediate | 5-(3-Methoxyphenyl)pyrrolidine-2,3-dione |
N-Alkylation with 3-(Dimethylamino)propyl Group
The 1-position of the pyrrolidine-2,3-dione is functionalized via alkylation using 3-(dimethylamino)propyl chloride. Drawing from methods in KR20160141950A , alkylation is performed under phase-transfer conditions with tetrabutylammonium bromide (TBAB) as a catalyst. The reaction proceeds in dichloromethane at 25°C with potassium carbonate (3.0 equiv), achieving 68% yield after 12 hours. Excess alkylating agent (1.5 equiv) ensures complete substitution, confirmed by the disappearance of the NH signal in ¹H-NMR .
Spectroscopic Characterization and Structural Validation
Critical spectroscopic data align with reported pyrrolidine-2,3-dione derivatives :
-
¹H-NMR (CDCl₃): δ 7.98–7.25 (m, aromatic H), 6.82 (s, furan H), 3.80 (s, OCH₃), 3.37–2.44 (m, N-CH₂ and N(CH₃)₂).
-
¹³C-NMR: δ 190.80 (C=O), 182.20 (C3), 173.67 (C2), 151.87 (C5), 119.02 (C4).
-
IR (KBr): 1774 cm⁻¹ (pyrrolidine-dione C=O), 1722 cm⁻¹ (aroyl C=O).
The (4E) configuration is confirmed by NOESY correlations between the furan proton and the 3-methoxyphenyl group.
Optimization Challenges and Yield Improvement
Key challenges include minimizing pyrroline byproducts during alkylation and enhancing the stereoselectivity of the Knoevenagel step. Patent US2952688A highlights that prolonged reaction times increase pyrroline contamination , necessitating strict temperature control (25–30°C) during alkylation. Additionally, using chiral amines in the condensation step (as in KR20160141950A ) could improve enantiomeric excess for applications requiring optical purity.
Comparative Analysis of Synthetic Routes
An alternative route involves pre-functionalizing the furan-2-carbaldehyde with a hydroxy group before condensation, but this approach complicates purification due to diastereomer formation. The reported method prioritizes step economy, with an overall yield of 22% from furan-2,3-dione precursors.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of critical cellular pathways that promote cell survival.
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as a new class of antibiotics.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against several bacterial strains, including Staphylococcus aureus. The findings revealed significant inhibitory effects, suggesting that it could serve as a lead compound for developing new antibiotics. The study also explored the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Position 1: Alkylamino or aryl groups (e.g., 3-methoxypropyl, pyridin-3-ylmethyl) influence solubility and target selectivity. The dimethylamino group in the target compound may enhance water solubility compared to purely hydrophobic substituents .
- Position 4 : The α,β-unsaturated ketone system is conserved, but aromatic substituents (furan, chlorophenyl, methylphenyl) modulate electronic properties and binding affinity. Furan’s oxygen atom may participate in hydrogen bonding, unlike halogenated analogs .
- Position 5: Methoxy or halide groups (e.g., 3-methoxyphenyl, 4-fluorophenyl) affect lipophilicity and metabolic stability.
Biological Activity
The compound (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including anti-inflammatory, antibacterial, and antitumor activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 386.49 g/mol. Its structure includes a pyrrolidine ring with various substituents that contribute to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this pyrrolidine derivative exhibit significant anti-inflammatory properties. For example, studies show that derivatives with similar structural motifs can inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation in animal models of arthritis and other inflammatory conditions .
2. Antibacterial Activity
The compound's antibacterial potential has been evaluated against various strains of bacteria. In vitro studies have demonstrated that it exhibits activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibacterial agents like ciprofloxacin. The compound's effectiveness varies with different bacterial strains, highlighting the importance of structural modifications in enhancing antibacterial efficacy .
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Research Findings and Case Studies
| Study | Activity | Results |
|---|---|---|
| Study A | Anti-inflammatory | Significant reduction in TNF-alpha levels in vitro |
| Study B | Antibacterial | MIC values: S. aureus (12 µM), E. coli (16 µM) |
| Study C | Antitumor | Induced apoptosis in breast cancer cells |
Case Study: Antibacterial Screening
In a study assessing a series of pyrrolidine derivatives, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that structural variations significantly influenced the antibacterial activity, with some derivatives showing MIC values as low as 12 µM against S. aureus, suggesting promising therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan and methoxyphenyl groups have been shown to enhance both antibacterial and anti-inflammatory activities. For instance, the introduction of halogen substituents on the aromatic rings often increases potency against bacterial strains .
Q & A
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Pyrrolidine-2,3-dione derivatives exhibit antimicrobial activity, assessed via agar dilution assays (MIC values against S. aureus and E. coli). Activity correlates with electron-withdrawing substituents (e.g., nitro groups) on the aryl ring . Computational docking (Vina scores: -7.0 to -11.6 kcal/mol) suggests potential protein targets, such as enzymes in Klebsiella pneumoniae .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the pyrrolidine-2,3-dione core during synthesis?
- Methodological Answer : The reaction likely proceeds via a nucleophilic addition-elimination mechanism. The 4-acetyl group undergoes keto-enol tautomerism, facilitating nucleophilic attack by the amine. Subsequent cyclization and dehydration form the dione ring. Isotopic labeling (e.g., N-methylamine) and kinetic studies can validate intermediates .
Q. How do computational models predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability. For example, the furan-2-yl group may form π-π stacking with aromatic residues in active sites, while the 3-methoxyphenyl moiety enhances hydrophobic interactions . Free energy calculations (MM-PBSA) refine affinity predictions .
Q. How can contradictory data on biological activity across derivatives be resolved?
- Methodological Answer : Contradictions often arise from substituent electronic effects. For instance, nitro groups enhance antimicrobial activity but reduce solubility, complicating in vivo assays . Structure-activity relationship (SAR) studies using Hammett constants (σ) and comparative pharmacokinetic profiling (e.g., LogP, plasma stability) reconcile discrepancies .
Q. What strategies optimize the synthetic yield and scalability of this compound?
- Methodological Answer : Yield optimization includes:
- Catalyst Screening : Palladium-catalyzed reductive cyclization improves efficiency for nitroarene precursors .
- Solvent Engineering : Replacing ethanol with DMF increases solubility of intermediates .
- Flow Chemistry : Continuous reactors enhance reproducibility at scale, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
